Enantiomeric Excess: (1S,5R)-Isomer Achieves ≥98% ee Under Scalable Conditions
In a scalable process for brivaracetam, the (1S,5R)-ethyl 2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate was obtained directly from (R)-(−)-epichlorohydrin and diethyl malonate with an enantiomeric excess (ee) of 98% [1]. By contrast, the racemic synthesis using (±)-epichlorohydrin produces a 1:1 mixture of enantiomers, which requires a subsequent chiral resolution step that reduces overall yield and increases cost [2].
| Evidence Dimension | Enantiomeric excess (ee) after condensation with (R)- vs. (±)-epichlorohydrin |
|---|---|
| Target Compound Data | 98% ee (1S,5R) using (R)-(−)-epichlorohydrin |
| Comparator Or Baseline | Racemic mixture (0% ee) obtained from (±)-epichlorohydrin; chiral resolution needed to reach equivalent purity |
| Quantified Difference | 98% ee advantage, eliminating a separate resolution step and associated yield loss |
| Conditions | Sodium methoxide/ethanol, 0 °C to reflux, 18 h; purified by vacuum distillation |
Why This Matters
For procurement, the 98% ee intermediate avoids the additional cost, time, and yield loss of chiral resolution, directly enabling a cost-effective, enantiopure API supply chain.
- [1] Peng Wang, Pixu Li, Qiang Wei, Yuanhua Liu. Processes to produce brivaracetam. U.S. Patent Application Publication US 2019/0152909 A1, May 23, 2019 (Example 1). View Source
- [2] Schule, A., et al. Process for the preparation of 2-oxo-1-pyrrolidine derivatives. European Patent Application EP 1806339 B1, July 11, 2007 (describes racemic synthesis and resolution). View Source
